molecular formula C11H20N4O4S2 B2867761 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1428351-17-0

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2867761
CAS No.: 1428351-17-0
M. Wt: 336.43
InChI Key: AFOPCNAWXZQUAE-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sophisticated chemical reagent featuring a dual sulfonamide functional group, an N-methylimidazole ring, and a piperidine scaffold, designed for advanced research applications. The sulfonamide group is a privileged motif in medicinal chemistry, found in over 150 FDA-approved drugs, and is known to confer a wide range of pharmacological activities, making it a key structure in the development of enzyme inhibitors and receptor ligands . The imidazole ring is a fundamental aromatic heterocycle with significant relevance in biochemical processes, serving as a proton donor and acceptor, which is valuable for mimicking nucleoside bases and facilitating binding interactions in biological systems . The piperidine moiety is a prevalent nitrogen-containing heterocycle that provides a three-dimensional scaffold for precise spatial orientation of substituents, often contributing to improved pharmacokinetic properties and target engagement in drug candidates . This combination of features makes this compound a valuable intermediate for researchers in medicinal chemistry, particularly for constructing complex molecules targeting various enzymes and receptors. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4S2/c1-14-8-11(12-9-14)21(18,19)13-7-10-3-5-15(6-4-10)20(2,16)17/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPCNAWXZQUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazole ring : A five-membered aromatic ring that contributes to its biological activity.
  • Piperidine moiety : A six-membered saturated ring that enhances solubility and bioavailability.
  • Methylsulfonyl group : This functional group is crucial for the compound's interaction with biological targets.

The molecular formula is C14H20N4O3SC_{14}H_{20}N_4O_3S, with a molecular weight of approximately 332.40 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Anticancer Studies

A study investigating the effects of imidazole derivatives on cancer cell lines demonstrated that compounds with similar structures exhibited significant inhibition of cell growth. For instance, derivatives with a methyl group at the imidazole position showed enhanced activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values as low as 50 nM .

Pain Management Research

Research focused on NAAA inhibitors has indicated that compounds like this compound can effectively reduce inflammatory pain responses in animal models. These findings suggest a promising avenue for developing new analgesics based on this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameBiological ActivityIC50 (nM)Notes
1-Methylimidazole-4-sulfonamideEnzyme inhibition349Effective against PfPFT
N-Acylethanolamine-hydrolyzing acid amidase inhibitorsPain management<100Significant anti-inflammatory effects
Pyrazole derivativesAnticancer50–200Effective against multiple cancer types

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Compound ID / Reference Core Structure Substituents on Piperidine Imidazole Modifications Molecular Weight Key Differences
Target Compound Imidazole-sulfonamide 1-(methylsulfonyl)piperidin-4-ylmethyl 1-methyl 363.45 (calc.) Reference compound for comparison
Imidazole-sulfonamide 1-(5,6,7,8-tetrahydroquinazolin-4-yl) 1,2-dimethyl 449.56 Quinazolinyl substituent; dimethylimidazole
Benzoimidazole-amine 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl 5-(methylsulfonyl) 485.58 Benzoimidazole core; oxadiazole substituent
Benzoimidazole-sulfonamide 4-(methylsulfonyl)phenethyl 1-methyl 505.62 Phenethyl linker; benzoimidazole core
Imidazole-sulfonamide 1-(oxolan-3-yl) 1-methyl, 2-isopropyl 370.51 Oxolane (tetrahydrofuran) substituent

Pharmacological Implications

  • : The quinazolinyl substituent introduces a planar aromatic system, which may favor interactions with hydrophobic enzyme pockets, though the dimethylimidazole could reduce solubility .
  • and : These benzoimidazole derivatives, repositioned for antimalarial activity, show that bulky substituents (e.g., phenethyl groups) improve efficacy against parasitic targets but may limit blood-brain barrier penetration .
  • : The oxolane substituent increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the methylsulfonyl group in the target compound .

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